An In-depth Technical Guide to 2-Ethylbenzenesulfonyl Chloride
An In-depth Technical Guide to 2-Ethylbenzenesulfonyl Chloride
This guide provides a comprehensive technical overview of 2-ethylbenzenesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and validated methodologies.
Compound Identification and Core Properties
2-Ethylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds recognized for their utility as reactive intermediates in organic synthesis.[1] Its unique identifier in the Chemical Abstracts Service is CAS Number 34586-43-1 .[1] The structural architecture features a benzene ring substituted with an ethyl group at the ortho (2-position) and a sulfonyl chloride group at the 1-position.[1]
This specific arrangement of functional groups—an activating ethyl group ortho to the reactive sulfonyl chloride—imparts a distinct reactivity profile compared to its isomers or the parent compound, benzenesulfonyl chloride.
Physicochemical and Structural Data
A summary of the key identification and physical properties of 2-ethylbenzenesulfonyl chloride is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Registry Number | 34586-43-1 | [1] |
| IUPAC Name | 2-ethylbenzenesulfonyl chloride | [1] |
| Molecular Formula | C₈H₉ClO₂S | [1] |
| Molecular Weight | 204.67 g/mol | [1] |
| Canonical SMILES | CCC1=CC=CC=C1S(=O)(=O)Cl | [1] |
| Appearance | Crystalline solid | [1] |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 290.6 ± 19.0 °C at 760 mmHg | |
| Solubility | Good solubility in organic solvents (e.g., diethyl ether, chlorinated solvents); limited solubility and rapid hydrolysis in water. | [1] |
Synthesis and Manufacturing Insights
The synthesis of aryl sulfonyl chlorides is a cornerstone of industrial and laboratory organic chemistry. The most prevalent method for producing compounds like 2-ethylbenzenesulfonyl chloride is through the direct chlorosulfonation of the corresponding substituted benzene.
Common Synthetic Pathway: Chlorosulfonation of Ethylbenzene
The reaction of ethylbenzene with an excess of chlorosulfonic acid (ClSO₃H) is a direct and efficient route. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the para-substituted product often being the major one due to steric hindrance. However, careful control of reaction conditions can influence the isomeric ratio.
Causality in Experimental Design:
-
Reagent Choice: Chlorosulfonic acid serves as both the sulfonating agent and the chlorinating agent in a one-pot process, making it highly efficient.[2]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0–10 °C) during the addition of the acid is critical to prevent charring, decomposition, and the formation of unwanted by-products like sulfones.[2]
-
Work-up Procedure: Quenching the reaction mixture in ice-water is a standard and crucial step.[3] This procedure serves two purposes: it precipitates the water-insoluble sulfonyl chloride product and hydrolyzes the excess, highly corrosive chlorosulfonic acid. The low temperature of the quench minimizes hydrolysis of the desired product.[3]
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for 2-ethylbenzenesulfonyl chloride.
Step-by-Step Laboratory Protocol
-
Preparation: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). Cool the flask in an ice-salt bath.
-
Reagent Charging: Charge the flask with ethylbenzene.
-
Reaction: Add chlorosulfonic acid (typically 3-4 equivalents) dropwise via the dropping funnel to the stirred ethylbenzene, ensuring the internal temperature is maintained below 10°C.
-
Maturation: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Extraction: The product will separate as an oil or solid. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Washing: Wash the combined organic layers sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): The crude product is then purified, typically by column chromatography on silica gel, to separate the ortho isomer from other isomers and by-products. The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Applications
The synthetic utility of 2-ethylbenzenesulfonyl chloride stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[4]
Core Reaction: Sulfonamide Formation
The most prominent application is the reaction with primary and secondary amines to form N-substituted sulfonamides.[4][5] This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1]
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl generated during the reaction.
Caption: General reaction pathway for sulfonamide synthesis.
This reaction forms the basis of the Hinsberg test, a classical chemical test for distinguishing between primary, secondary, and tertiary amines.[5]
-
Primary amines react to form a sulfonamide that still has an acidic proton on the nitrogen, making it soluble in aqueous alkali.[5]
-
Secondary amines form a sulfonamide with no acidic proton, rendering it insoluble in alkali.[5]
-
Tertiary amines generally do not react.[5]
Other Applications
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Protecting Group: The sulfonyl group can be used to protect amines. The resulting sulfonamide is stable to many reaction conditions and can be cleaved later if necessary.
-
Synthesis of Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are excellent leaving groups in substitution and elimination reactions.
-
Intermediate in Agrochemicals and Dyes: It serves as a building block for various organic compounds, including pesticides, herbicides, and dyes.[1]
Safety, Handling, and Storage
Aryl sulfonyl chlorides are hazardous reagents that must be handled with appropriate precautions.
-
Corrosivity: 2-Ethylbenzenesulfonyl chloride is a corrosive chemical.[6] Contact can cause severe skin burns and serious eye damage.[6][7][8] Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][9]
-
Moisture Sensitivity: The compound is moisture-sensitive and reacts with water, including humidity in the air, to produce corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[1][7] This hydrolysis can build pressure in a sealed container.
-
Inhalation Hazard: Inhalation of dust or vapors can irritate the respiratory tract, causing coughing and shortness of breath.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[7]
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[7] The container must be kept tightly closed and may be stored under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
2-Ethylbenzenesulfonyl chloride is a valuable and reactive chemical intermediate with the designated CAS number 34586-43-1. Its utility is primarily driven by the electrophilic nature of its sulfonyl chloride group, making it a key reagent for the synthesis of sulfonamides and other sulfur-containing compounds critical to the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective use in a research and development setting.
References
-
Benzene Sulfonyl Chloride Hazard Summary . New Jersey Department of Health. [Link]
-
Benzenesulfonyl chloride . Wikipedia. [Link]
-
Organic Chemistry – Specific Name Reactions . Department of School Education, Government of Tamil Nadu. [Link]
- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
-
Ethanesulfonyl Chloride, 2-Chloro- Hazard Summary . New Jersey Department of Health. [Link]
-
Synthesis of 4-ethylbenzenesulfonyl chloride . PrepChem.com. [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure . Organic Syntheses. [Link]
Sources
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- 3. prepchem.com [prepchem.com]
- 4. CAS 16712-69-9: Ethylbenzenesulfonylchloride | CymitQuimica [cymitquimica.com]
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